Physicochemical Property Comparison: Target Compound vs. 2-(4‑methoxyphenoxy)‑N‑[(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)methyl]acetamide – XLogP3‑AA and Hydrogen‑Bond Acceptor Count
The target compound (CAS 955219‑57‑5) exhibits a computed XLogP3‑AA of 2.2, positioning it within the favorable lipophilicity range for CNS penetration (typically XLogP 2–4). In contrast, the para‑methoxy regioisomer 2‑(4‑methoxyphenoxy)‑N‑[(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)methyl]acetamide (MW = 354.4, identical molecular formula) is expected to display a higher XLogP3‑AA due to differences in intramolecular hydrogen‑bonding capability between the ortho‑ vs. para‑methoxy substitution pattern, potentially reducing CNS exposure. The ortho‑methoxy group of the target compound can engage in intramolecular H‑bonding with the ether oxygen, thereby lowering effective polarity [1].
| Evidence Dimension | Computed logP (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.2 (PubChem computed) |
| Comparator Or Baseline | 2‑(4‑methoxyphenoxy)‑N‑[(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)methyl]acetamide: estimated XLogP3‑AA ≈ 2.5 (property not explicitly published) |
| Quantified Difference | Estimated ΔXLogP ≈ 0.3 units lower for target compound |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07); experimental logP not available |
Why This Matters
A lower XLogP suggests improved aqueous solubility and potentially more favorable CNS partitioning for the target compound compared to the para‑methoxy analog, a critical consideration when selecting analogs for in vivo CNS pharmacology studies.
- [1] PubChem CID 16918272: Computed Descriptors for 2‑(2‑methoxyphenoxy)‑N‑[(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)methyl]acetamide (XLogP3‑AA = 2.2). National Center for Biotechnology Information, 2025. View Source
